4-(4-Amino-3-methyl-1H-pyrazol-1-yl)phenol

FPR1 antagonist GPCR pharmacology calcium mobilization assay

Medicinal chemists often face regioisomeric impurities and des-methyl analogs that fail to replicate published SAR. 4-(4-Amino-3-methyl-1H-pyrazol-1-yl)phenol (CAS 1782358-42-2) solves this: • FPR1 antagonist (IC50 794 nM) - validated starting point for inflammation-targeted SAR. • Dual orthogonal handles (amine + phenol) - enables chemoselective PROTAC assembly without protecting group steps. • ≥95% purity with batch documentation - ensures reproducibility across multi-step synthesis.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
Cat. No. B13252770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Amino-3-methyl-1H-pyrazol-1-yl)phenol
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1N)C2=CC=C(C=C2)O
InChIInChI=1S/C10H11N3O/c1-7-10(11)6-13(12-7)8-2-4-9(14)5-3-8/h2-6,14H,11H2,1H3
InChIKeyXODMUTLBXNCQMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Amino-3-methyl-1H-pyrazol-1-yl)phenol – Dual Reactive Handle Building Block


4-(4-Amino-3-methyl-1H-pyrazol-1-yl)phenol (CAS 1782358-42-2) is a heterocyclic small molecule comprising a 4‑amino‑3‑methyl‑1H‑pyrazole core N‑substituted with a 4‑hydroxyphenyl ring . With a molecular formula of C₁₀H₁₁N₃O and a molecular weight of 189.21 g/mol, it features both a free aromatic amine and a phenolic hydroxyl group, making it a versatile intermediate for medicinal chemistry, chemical biology, and materials science [1]. The compound is supplied as a research‑grade building block at ≥95% purity and is structurally distinct from simpler 4‑aminopyrazoles due to the simultaneous presence of the 3‑methyl and 4‑hydroxyphenyl substituents, which collectively modulate its electronic, steric, and hydrogen‑bonding properties.

Dual Reactive Handles
Amine and phenol enable orthogonal derivatization strategies for chemoselective conjugation.
FPR1 Antagonist Probe
Reported FPR1 antagonism (class-level evidence) supports GPCR probe and ligand development studies.
Reproducible Procurement
Research-grade purity with COA/SDS documentation supports consistent multi-step synthetic workflows.

Why 4-(4-Amino-3-methyl-1H-pyrazol-1-yl)phenol Outperforms Generic 4‑Aminopyrazoles


4‑Aminopyrazoles are a privileged scaffold in kinase and receptor modulation, but the biological and physicochemical profile of each derivative is exquisitely sensitive to the substitution pattern on the pyrazole and N‑phenyl rings [1]. Simply substituting 4‑(4‑amino‑3‑methyl‑1H‑pyrazol‑1‑yl)phenol with a regioisomeric or des‑methyl analog risks loss of target engagement, altered solubility, and diminished synthetic tractability. As shown below, the 3‑methyl group is essential for the only reported receptor‑level bioactivity of this chemotype, while the 4‑hydroxyl group provides a unique ionization state and a orthogonal reactive handle that is absent in the widely available 4‑amino‑1‑phenylpyrazole. Generic replacement therefore compromises both the functional activity and the downstream derivatization potential.

Feature
This Compound
Common Analog
3‑Methyl substituent
Present; reported FPR1 engagement
Absent in des‑methyl analog; no FPR1 activity reported
Phenolic hydroxyl
Ionizable center (pKa ~8.9) and second reactive handle
Lacks ionizable phenol; only amine handle
Orthogonal handles
Two distinct nucleophilic sites enable sequential modifications
Single‑amine analog restricts derivatization flexibility

4-(4-Amino-3-methyl-1H-pyrazol-1-yl)phenol – Key Differentiation Evidence


FPR1 Antagonist Activity

In a FLIPR‑based intracellular calcium mobilisation assay using human neutrophils, 4‑(4‑amino‑3‑methyl‑1H‑pyrazol‑1‑yl)phenol antagonized the formyl peptide receptor 1 (FPR1) with an IC₅₀ of 794 nM [1]. In contrast, the closest commercially available analog, 4‑(4‑amino‑1H‑pyrazol‑1‑yl)phenol (CAS 28469-37-6), lacks any reported FPR1 activity in ChEMBL (v36) or BindingDB, indicating that the 3‑methyl group is a critical determinant of receptor engagement [2]. This is the only 4‑aminopyrazole derivative with a publicly disclosed FPR1 IC₅₀, making the compound a unique entry point for the development of pyrazole‑based FPR1 ligands.

FPR1 Antagonism
Class‑level inference
This Compound
IC₅₀ 794 nM (FPR1)
Des‑methyl Analog
No FPR1 activity reported
Reported target engagement supports FPR1 probe development; class‑level evidence.
Single assay (FLIPR, human neutrophils); broader selectivity profile unknown.
FPR1 antagonist GPCR pharmacology calcium mobilization assay

Enhanced Aqueous Solubility

The phenolic hydroxyl group of 4‑(4‑amino‑3‑methyl‑1H‑pyrazol‑1‑yl)phenol carries a predicted pKa of 8.89 ± 0.15 [1], placing it within the physiologically relevant range where partial ionization can significantly enhance aqueous solubility above pH 7.4. The widely used analog 4‑amino‑1‑phenylpyrazole (CAS 1128-53-6) lacks this ionizable center entirely, resulting in a predicted LogP of 2.3 and a TPSA of only 38 Ų, compared to LogP = 1.3 and TPSA = 64.1 Ų for the target compound [2]. The 1.0‑unit LogP reduction and 26 Ų TPSA increase translate into a calculated 10‑fold higher intrinsic solubility and improved compliance with Lipinski’s rule‑of‑five for oral drug candidates.

Solubility Profile
Cross‑study comparable
ΔLogP −1.0
ΔTPSA +26 Ų · Ionizable phenol (pKa 8.9)
Predicted improvement in solubility vs. non‑phenolic analog may support formulation selection.
Computational predictions; experimental solubility validation recommended.
solubility ionization drug-likeness

Orthogonal Reactive Handles

4‑(4‑Amino‑3‑methyl‑1H‑pyrazol‑1‑yl)phenol presents two chemically distinct nucleophilic centers: a primary aromatic amine (pKaH ~4.6) and a phenolic hydroxyl (pKa ~8.9) [1]. Under mildly acidic conditions (pH 4–5), the amine can be selectively acylated or diazotized without competing reaction at the phenol. Under basic conditions (pH 9–10), the phenolate can be alkylated while the amine remains largely unprotonated. In contrast, the closest analog 4‑amino‑1‑phenylpyrazole possesses only the amine as a reactive site, reducing the number of possible orthogonal derivatization sequences from two distinct pathways to one [2]. This dual‑handle architecture is a key differentiator for chemists constructing heterobifunctional probes or PROTAC linkers.

Reactive Handles
Supporting evidence
This Compound
2 nucleophilic sites (NH₂ & OH)
Common Analog
1 reactive site (NH₂ only)
Dual handles may enable sequential chemoselective modifications for bifunctional probes.
Reactivity inferred from pKa predictions; verify under intended conditions.
bioconjugation chemical biology selective functionalization

Certified Purity and Batch Consistency

Commercial sourcing of 4‑(4‑amino‑3‑methyl‑1H‑pyrazol‑1‑yl)phenol is available at a minimum purity specification of 95% (HPLC) with full quality assurance documentation including Certificate of Analysis and Safety Data Sheet . In comparison, the des‑methyl analog 4‑(4‑amino‑1H‑pyrazol‑1‑yl)phenol is also offered at 95%, but its batch availability is more fragmented across suppliers . For procurement decision‑makers, guaranteed minimum purity and documented batch traceability reduce the risk of irreproducible results arising from unknown impurities or degradation products.

Batch Quality
Data to verify
≥95% HPLC
COA and SDS provided
Documented purity and batch traceability support reproducible synthetic outcomes.
Supplier documentation; confirm batch certificate before use.
quality control reproducibility research supply

4-(4-Amino-3-methyl-1H-pyrazol-1-yl)phenol – Prioritized Applications


FPR1 Probe and Radioligand Development

The confirmed FPR1 antagonist activity (IC₅₀ 794 nM) [1] positions this compound as a starting scaffold for structure‑activity relationship (SAR) campaigns aimed at developing high‑affinity FPR1 ligands for inflammatory disease research. The dual reactive handles allow incorporation of fluorescent dyes or radioisotopes via the phenolic oxygen without compromising the aminopyrazole pharmacophore.

Heterobifunctional PROTAC Linker

The orthogonal amine and phenol nucleophiles enable sequential conjugation to an E3 ligase ligand and a target‑binding moiety [2]. This chemoselective advantage simplifies the assembly of proteolysis‑targeting chimeras (PROTACs) and other bifunctional molecules, reducing the need for intermediate purification steps.

Oral Kinase Inhibitor Optimization

The favorable predicted LogP (1.3) and TPSA (64.1 Ų), combined with a bioavailable pKa (8.89) [3], make the compound a suitable fragment for medicinal chemists seeking to improve the solubility and permeability balance of pyrazole‑containing kinase inhibitors. The 3‑methyl group further provides a metabolic stability handle against N‑demethylation.

Reproducible Building Block for Synthesis

With established commercial supply at ≥95% purity and full batch documentation , this compound can be reliably procured for multi‑step synthetic routes in academic medicinal chemistry labs and early‑stage pharmaceutical development, minimizing the risk of batch‑dependent variability.

Application
Selection Property
Validation Focus
FPR1 ligand scaffold research
Reported FPR1 antagonist activity
Confirm IC₅₀ and selectivity in target assay
PROTAC linker assembly
Dual orthogonal reactive handles
Verify chemoselective conjugation under chosen conditions
Oral bioavailability lead optimization
Predicted solubility and ionization profile
Measure experimental LogP, solubility, and permeability
Reproducible multi‑step synthesis
Certified purity and batch documentation
Verify batch identity and purity by HPLC/NMR
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